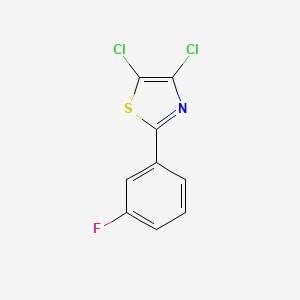

4,5-Dichloro-2-(3-fluorophenyl)thiazole

Description

Significance of Thiazole (B1198619) Scaffolds in Modern Chemical and Biological Research

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and drug discovery. chemicalbook.commdpi.com Its importance is underscored by its presence in both natural products, such as vitamin B1 (thiamine), and a multitude of synthetic therapeutic agents. chemicalbook.comsmolecule.com The structural versatility of the thiazole nucleus has enabled the development of drugs with a wide spectrum of pharmacological activities. nih.govontosight.ai

Thiazole derivatives have been successfully developed as antimicrobial (Sulfathiazole), antiretroviral (Ritonavir), antifungal (Abafungin), and anticancer (Tiazofurin) drugs. chemicalbook.comfabad.org.tr The thiazole ring is also an integral component of the penicillin antibiotic structure. chemicalbook.comsmolecule.com The wide-ranging biological responses attributed to this moiety have captivated researchers, leading to its incorporation into molecules designed as anti-inflammatory, antidiabetic, antiviral, and antiallergic agents. ontosight.ainih.gov Beyond medicine, thiazole derivatives have found commercial applications as vulcanizing accelerators and photographic sensitizers. chemicalbook.comsmolecule.com The persistent challenge of drug resistance has further intensified research into thiazole-based compounds, with the goal of generating novel molecules with enhanced potency and improved safety profiles. ontosight.ai

Contextualizing 4,5-Dichloro-2-(3-fluorophenyl)thiazole within Advanced Heterocyclic Chemistry Studies

The compound 4,5-Dichloro-2-(3-fluorophenyl)thiazole is a highly functionalized molecule that embodies several key strategies in modern synthetic and medicinal chemistry. As a substituted phenylthiazole, it belongs to a class of compounds recognized for its therapeutic potential, notably as a template for antiviral agents that target flaviviruses. lookchem.com The synthesis of such complex thiazoles is a dynamic area of research within heterocyclic chemistry, often employing classic methods like the Hantzsch thiazole synthesis or developing novel functionalization techniques. mdpi.comresearchgate.net

The specific structural features of 4,5-Dichloro-2-(3-fluorophenyl)thiazole—namely, the halogenation pattern—are of significant academic interest. The incorporation of halogen atoms, particularly fluorine and chlorine, is a widely used strategy in drug design to modulate a compound's pharmacological properties. hymasynthesis.com Fluorine substitution can enhance metabolic stability, lipophilicity, and membrane permeability, potentially increasing a molecule's bioactivity. ontosight.ai The dichloro-substitution on the thiazole ring, combined with the fluorinated phenyl group, creates a unique electronic and steric profile. Investigating the synthesis and reactivity of such polyhalogenated heterocyclic systems is a key focus of advanced chemical studies, aimed at understanding and exploiting the intricate structure-activity relationships (SAR) that govern molecular behavior.

Current Research Landscape and Gaps Pertaining to 4,5-Dichloro-2-(3-fluorophenyl)thiazole

While the broader family of thiazole derivatives is the subject of extensive academic research, a review of the current scientific literature reveals a significant knowledge gap specifically concerning 4,5-Dichloro-2-(3-fluorophenyl)thiazole. Studies on structurally related compounds are available; for instance, research on 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles has demonstrated their potential as anti-inflammatory, analgesic, and antimicrobial agents. hymasynthesis.com Similarly, other substituted phenylthiazoles have been investigated for anticancer and antiviral activities. lookchem.com

However, dedicated peer-reviewed studies detailing the definitive synthesis, full spectroscopic characterization, and systematic biological evaluation of 4,5-Dichloro-2-(3-fluorophenyl)thiazole are conspicuously absent. The available information is largely confined to chemical supplier catalogs and patent literature, which lack the rigorous scientific validation and detailed analysis found in academic publications. This absence of foundational research means that its chemical properties, reactivity, and potential biological activities remain largely unexplored and unverified. This represents a clear gap in the field of heterocyclic chemistry, as the unique substitution pattern of this compound prevents direct extrapolation of properties from its less-substituted analogues.

Overview of Scholarly Objectives and Scope for Comprehensive Research on the Chemical Compound

To address the identified research gap, a comprehensive academic investigation of 4,5-Dichloro-2-(3-fluorophenyl)thiazole is warranted. The primary objectives of such a research program would be:

Optimized Synthesis and Full Characterization: To develop and establish a robust, scalable synthetic pathway to produce high-purity 4,5-Dichloro-2-(3-fluorophenyl)thiazole. A critical part of this objective would be the unambiguous structural confirmation and comprehensive characterization of the compound using modern analytical methods, including Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), mass spectrometry, and infrared spectroscopy. hymasynthesis.com

Systematic Biological Screening: To conduct a broad-based in vitro screening to determine the compound's bioactivity profile. Based on the activities of related thiazoles, assays should target its potential as an antiproliferative agent against a panel of human cancer cell lines, as an antimicrobial agent against pathogenic bacteria and fungi, and as an antiviral agent.

Computational and Mechanistic Studies: To use computational tools, such as molecular docking, to predict potential biological targets and elucidate possible mechanisms of action. These in silico studies would guide further biological testing and the design of future analogues.

Foundation for Structure-Activity Relationship (SAR) Studies: To establish the compound as a baseline molecule for future SAR studies. Subsequent research could then synthesize analogues with variations in the substitution pattern on both the thiazole and phenyl rings to identify the key structural features required for any observed biological activity. lookchem.com

The scope of this research would be to provide the first complete academic profile of this novel compound, thereby contributing fundamental knowledge to the field of heterocyclic chemistry and potentially uncovering a new scaffold for therapeutic or agrochemical development.

Physicochemical Properties

Detailed experimental data for 4,5-Dichloro-2-(3-fluorophenyl)thiazole is not widely available in peer-reviewed literature. The following table presents key identifiers and calculated properties for the compound.

| Property | Value |

| IUPAC Name | 4,5-dichloro-2-(3-fluorophenyl)-1,3-thiazole |

| Molecular Formula | C₉H₄Cl₂FNS |

| Molecular Weight | 248.11 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=NC(=C(S2)Cl)Cl |

| InChI Key | DRLACYQMXVLJDF-UHFFFAOYSA-N |

Note: Properties are based on computational models and require experimental verification.

Properties

Molecular Formula |

C9H4Cl2FNS |

|---|---|

Molecular Weight |

248.10 g/mol |

IUPAC Name |

4,5-dichloro-2-(3-fluorophenyl)-1,3-thiazole |

InChI |

InChI=1S/C9H4Cl2FNS/c10-7-8(11)14-9(13-7)5-2-1-3-6(12)4-5/h1-4H |

InChI Key |

NPEQFKYVINOBDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=C(S2)Cl)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4,5 Dichloro 2 3 Fluorophenyl Thiazole

Historical and Contemporary Approaches to Thiazole (B1198619) Ring Construction

The thiazole ring, a key structural motif in many pharmaceuticals, represents a significant area of study in heterocyclic chemistry. researchgate.net Synthetic methods for these aromatic systems date back to the late 1800s and have evolved considerably over time. researchgate.net

Adaptations of the Hantzsch Thiazole Synthesis for Halogenated and Aryl Substituents

The most prominent and historically significant method for thiazole synthesis is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887. nih.govwisdomlib.org The classic Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide to form the thiazole ring. researchgate.netwisdomlib.org This method is known for its simplicity and generally high yields. researchgate.net

The versatility of the Hantzsch synthesis allows for the introduction of various functional groups, including aryl and halogen substituents, by selecting appropriately substituted precursors. youtube.com For the synthesis of 2-arylthiazoles, a corresponding aryl-thioamide is used. Similarly, halogenated thiazoles can be prepared by using halogenated α-carbonyl compounds or by direct halogenation of the thiazole ring after its formation. youtube.com For instance, the synthesis of 2-amino-4-arylthiazoles can be achieved through the Hantzsch condensation of 2-bromoacetophenones with thiourea. masterorganicchemistry.com

Modifications to the traditional Hantzsch synthesis have been developed to improve efficiency and environmental compatibility. These include microwave-assisted green approaches that can provide excellent yields in minutes under catalyst-free conditions. clockss.orgwikipedia.org Furthermore, solvent-free syntheses of 2-aminothiazoles from 2-bromoacetophenones and thiourea have been shown to proceed to completion rapidly. masterorganicchemistry.com

Exploration of Alternative Cyclization Reactions for 4,5-Disubstituted Thiazoles

While the Hantzsch synthesis is a cornerstone of thiazole chemistry, several alternative cyclization reactions have been developed to access 4,5-disubstituted thiazoles. These methods often aim to circumvent the use of toxic α-haloketones. clockss.org

One notable alternative is the Cook-Heilbron synthesis, which produces thiazoles through the condensation of an α-aminonitrile with carbon disulfide. wisdomlib.org Another historical approach is the Robinson–Gabriel synthesis. clockss.org

More contemporary methods have focused on novel cyclization strategies. For example, oxidative cyclization reactions of substituted triazoles containing a free thiol group can yield tricyclic systems incorporating a thiazole ring. youtube.comnih.gov Metal-free syntheses of 2,5-disubstituted thiazoles from N-substituted α-amino acids have also been reported, proceeding through carboxylic acid activation followed by intramolecular cyclization. libretexts.org These modern techniques expand the toolkit available to chemists for constructing complex thiazole derivatives.

Targeted Synthesis of 4,5-Dichloro-2-(3-fluorophenyl)thiazole

The specific synthesis of 4,5-Dichloro-2-(3-fluorophenyl)thiazole can be strategically planned by adapting established methodologies, primarily the Hantzsch synthesis, which involves the careful selection and preparation of precursors followed by optimized cyclization conditions.

Precursor Synthesis and Halogenation Methodologies

A logical retrosynthetic analysis based on the Hantzsch reaction points to two key precursors for 4,5-Dichloro-2-(3-fluorophenyl)thiazole: 3-fluorobenzothioamide and a dichlorinated C2 synthon .

Synthesis of 3-fluorobenzothioamide : This precursor can be prepared from 3-fluorobenzaldehyde. A common method involves the reaction of the aldehyde with a sulfurating agent like Lawesson's reagent or phosphorus pentasulfide. Alternatively, conversion of 3-fluorobenzonitrile with a source of hydrogen sulfide can also yield the desired thioamide.

Dichlorinated C2 Synthon and Halogenation : The introduction of chlorine atoms at the 4 and 5 positions of the thiazole ring requires a specific strategy. One approach is to use a pre-halogenated starting material, such as a derivative of dichloroacetoacetate, in the Hantzsch condensation. However, a more common and versatile strategy involves the chlorination of a pre-formed thiazole ring. For example, a 2-(3-fluorophenyl)thiazole could be synthesized first and then subjected to direct chlorination. Reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are effective for the chlorination of electron-rich heterocyclic systems. The reaction conditions would need to be controlled to achieve dichlorination at the desired positions.

Optimized Reaction Conditions and Yield Enhancement Strategies

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. Several parameters can be adjusted in thiazole synthesis, drawing from general principles established for related reactions.

| Parameter | Strategy | Rationale |

| Catalyst | Use of Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., p-TSA). wikipedia.org | To activate the carbonyl group of the α-halocarbonyl compound, facilitating nucleophilic attack by the thioamide. |

| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) or alcohols (e.g., ethanol). researchgate.net Green alternatives like water or PEG-400 have also been explored. clockss.org | To ensure solubility of reactants and facilitate the reaction kinetics. The choice of solvent can significantly impact reaction time and yield. |

| Temperature | Varies from room temperature to reflux. Microwave irradiation is a modern alternative. clockss.orgnih.gov | Higher temperatures can increase the reaction rate but may also lead to side products. Microwave heating can dramatically reduce reaction times from hours to minutes. nih.gov |

| Base | Use of a non-nucleophilic base (e.g., triethylamine, K₂CO₃). masterorganicchemistry.com | To neutralize the HX acid formed during the cyclization, driving the reaction to completion. |

These strategies, when systematically applied, can lead to an efficient and high-yielding synthesis of 4,5-Dichloro-2-(3-fluorophenyl)thiazole.

Advanced Functionalization and Derivatization of the 4,5-Dichloro-2-(3-fluorophenyl)thiazole Core

The 4,5-Dichloro-2-(3-fluorophenyl)thiazole core is a versatile scaffold amenable to a variety of functionalization and derivatization reactions, allowing for the synthesis of a diverse library of related compounds. The reactivity of the molecule is dictated by the electronic properties of the thiazole ring, the phenyl substituent, and the halogen atoms.

The chlorine atoms at the C4 and C5 positions are prime sites for nucleophilic aromatic substitution (SNAr) reactions. Given the electron-withdrawing nature of the thiazole ring and the adjacent nitrogen and sulfur atoms, these positions are activated towards substitution by various nucleophiles such as amines, alcohols, and thiols. nih.govresearchgate.net This allows for the introduction of a wide range of functional groups.

Furthermore, these chloro-substituents are excellent handles for palladium-catalyzed cross-coupling reactions . nih.gov Reactions such as Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Buchwald-Hartwig amination (using amines) can be employed to form new carbon-carbon and carbon-nitrogen bonds at these positions. researchgate.netyoutube.com The differential reactivity of the C4 and C5 positions could potentially allow for selective, sequential functionalization.

The 2-(3-fluorophenyl) substituent can also undergo electrophilic aromatic substitution (SEAr) . masterorganicchemistry.comwikipedia.org The fluorine atom is an ortho-, para-director, although it is deactivating. Nitration, halogenation, or Friedel-Crafts reactions could be performed on this ring, with substitution expected to occur at positions ortho and para to the fluorine atom (and meta to the thiazole ring attachment point).

Below is a table summarizing potential derivatization reactions:

| Position | Reaction Type | Potential Reagents | Resulting Functional Group |

| C4/C5-Cl | Nucleophilic Aromatic Substitution (SNAr) | R-NH₂, R-OH, R-SH | Amino, Alkoxy/Aryloxy, Thioether |

| C4/C5-Cl | Suzuki-Miyaura Coupling | Ar-B(OH)₂ / Pd catalyst | Aryl |

| C4/C5-Cl | Stille Coupling | Ar-Sn(Bu)₃ / Pd catalyst | Aryl |

| C4/C5-Cl | Buchwald-Hartwig Amination | R₂NH / Pd catalyst | Di-substituted Amine |

| Phenyl Ring | Electrophilic Aromatic Substitution (SEAr) | HNO₃/H₂SO₄ | Nitro |

| Phenyl Ring | Electrophilic Aromatic Substitution (SEAr) | Br₂ / FeBr₃ | Bromo |

These advanced functionalization methods highlight the potential of 4,5-Dichloro-2-(3-fluorophenyl)thiazole as a versatile building block in medicinal and materials chemistry. alfa-chemistry.com

Introduction of Diverse Aromatic and Heteroaromatic Moieties

The chlorine atoms on the 4,5-dichlorothiazole ring serve as versatile handles for the introduction of various aromatic and heteroaromatic groups. The primary strategies employed for this purpose are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are highly effective for forming carbon-carbon bonds between the thiazole core and aryl or heteroaryl boronic acids. nih.govorganic-chemistry.org This method is favored for its functional group tolerance and relatively mild reaction conditions. By carefully selecting the catalyst, ligands, and base, chemists can selectively substitute one or both chlorine atoms. For instance, studies on similar di-chloro-heterocycles have shown that temperature can be a key factor in controlling selectivity; reactions at room temperature may favor monosubstitution, while higher temperatures can lead to disubstitution. nih.govresearchgate.net This allows for the sequential introduction of different aromatic groups.

Nucleophilic aromatic substitution (SNAr) provides an alternative route for derivatization. libretexts.org This pathway is viable because the electron-withdrawing nature of the thiazole ring and the adjacent chlorine atoms activates the C4 and C5 positions towards attack by nucleophiles. nih.gov Common nucleophiles include phenols, thiophenols, and amines, which can displace the chloride ions to form new ether, thioether, or amine linkages. The presence of strong electron-withdrawing groups on the incoming nucleophile can facilitate this reaction. libretexts.org

The table below summarizes representative transformations that can be applied to introduce diverse aromatic moieties onto a dichlorinated heterocyclic core, analogous to 4,5-Dichloro-2-(3-fluorophenyl)thiazole.

| Reaction Type | Reagent/Catalyst System | Moiety Introduced | Reference Example |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Phenyl, Substituted Phenyl | Reaction on 3,5-dichloro-1,2,4-thiadiazole nih.govresearchgate.net |

| Suzuki-Miyaura Coupling | Hetarylboronic acid, Pd catalyst, Base | Pyridyl, Thienyl | General applicability on halo-heterocycles mdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | Phenol, Base (e.g., KOH) | Phenoxy group | Reaction on activated aryl halides libretexts.org |

| Nucleophilic Aromatic Substitution (SNAr) | Thiophenol, Base | Phenylthio group | General SNAr principles nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Piperidine | Piperidinyl group | Reaction on 4,5-dichloroisothiazol-3-yl ketone researchgate.net |

Synthesis of Hybrid Scaffolds Incorporating the 4,5-Dichloro-2-(3-fluorophenyl)thiazole Moiety

The functionalization of the 4,5-dichloro-2-(3-fluorophenyl)thiazole core is a key step in the synthesis of complex "hybrid" molecules, where the thiazole unit is linked to other distinct chemical scaffolds. These hybrid structures are of significant interest in drug discovery, as they combine the pharmacophoric features of different molecular classes. The synthetic strategies used to build these hybrids are extensions of the methods described previously, primarily relying on sequential cross-coupling and substitution reactions.

By leveraging the differential reactivity of the C4 and C5 positions, it is possible to construct non-symmetrical, highly functionalized thiazoles. A common approach involves a first palladium-catalyzed coupling reaction under conditions that favor monosubstitution. After isolation of the mono-arylated or mono-heteroarylated intermediate, a second, different aromatic or heteroaromatic group can be introduced at the remaining chlorine position using another cross-coupling reaction. researchgate.net This stepwise approach provides precise control over the final structure.

This methodology allows for the linkage of the 2-(3-fluorophenyl)thiazole core to a wide variety of other heterocyclic systems, such as pyrimidines, imidazoles, or pyrazoles, which are themselves prevalent in biologically active molecules. nih.gov The resulting hybrid compounds possess an extended and rigid architecture that can be tailored to fit specific biological targets.

The following table illustrates examples of how dichlorinated heterocycles can be used as platforms to build complex hybrid scaffolds.

| Initial Scaffold | Reaction Sequence | Coupled Scaffold | Resulting Hybrid Structure Type | Reference Concept |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Suzuki Coupling | Aryl/Hetarylboronic acids | Aryl-substituted dichloropyrimidine | Arylation of pyrimidine derivatives mdpi.com |

| 2,4-dichloropyridine | Suzuki Coupling then SNAr | Arylboronic acid, then nucleophile | 2-amino-4-aryl-pyridine | Sequential functionalization of dihalopyridines nih.gov |

| 3,5-dichloro-1,2,4-thiadiazole | Sequential Suzuki Coupling | Arylboronic acid 1, then Arylboronic acid 2 | 3-Aryl-5-Aryl'-1,2,4-thiadiazole | Synthesis of non-identical diaryl thiadiazoles researchgate.net |

| 2-Aryl-4,5-dichlorothiazole (analog) | Suzuki Coupling | 2,4-diaminopyrimidine derivative | Thiazole-pyrimidine hybrid | Design of hybrid anticancer agents nih.gov |

Chemo- and Regioselectivity Considerations in Derivatization

The derivatization of 4,5-dichloro-2-(3-fluorophenyl)thiazole presents important questions of chemo- and regioselectivity. Chemoselectivity involves selectively reacting at the C-Cl bonds of the thiazole ring without affecting the C-F bond on the phenyl ring. Given the robustness of the aryl C-F bond, standard palladium-catalyzed and SNAr conditions typically leave this group intact.

The more complex challenge is regioselectivity: controlling substitution to occur preferentially at either the C4 or the C5 position. The electronic environment of these two positions is not identical. They are influenced differently by the sulfur and nitrogen atoms of the thiazole ring and by the 2-(3-fluorophenyl) substituent. This inherent electronic difference can often be exploited to favor substitution at one site over the other.

In palladium-catalyzed cross-coupling reactions, regioselectivity can be controlled by several factors:

Reaction Temperature: As demonstrated in the case of 3,5-dichloro-1,2,4-thiadiazole, lower temperatures (e.g., room temperature) can favor mono-substitution at the more reactive site (C5), while higher temperatures (reflux) drive the reaction to completion, resulting in di-substitution. nih.govresearchgate.net

Catalyst and Ligands: The steric and electronic properties of the phosphine ligands on the palladium catalyst can influence which C-Cl bond is favored for oxidative addition. Bulky ligands can direct the catalyst to the less sterically hindered position. nih.gov In some cases, ligand-free conditions have been shown to dramatically enhance selectivity. nih.gov

Substrate Control: The inherent electronic properties of the thiazole ring dictate a baseline reactivity difference between C4 and C5, which can be sufficient for selective reactions under carefully controlled conditions.

For nucleophilic aromatic substitution, the regioselectivity is governed by which carbon atom can better stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org The relative positions of the electron-withdrawing heteroatoms (N and S) to the C4 and C5 positions will determine the stability of this intermediate, thus directing the incoming nucleophile to the more electrophilic site. By exploiting these principles, a stepwise and regioselective synthesis of unsymmetrically substituted 2-(3-fluorophenyl)thiazole derivatives is achievable.

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of 4,5-Dichloro-2-(3-fluorophenyl)thiazole in solution. A full suite of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments would be employed to unambiguously assign all proton and carbon signals and to probe through-bond and through-space interactions.

The substitution pattern on both the thiazole (B1198619) and phenyl rings can be unequivocally confirmed using NMR. The ¹H NMR spectrum would show characteristic multiplets for the aromatic protons of the 3-fluorophenyl group. The specific splitting patterns and coupling constants (J-values) would confirm their relative positions. For instance, the fluorine atom at position 3' would induce specific splitting in the signals of adjacent protons (H-2', H-4') and the more distant H-5' and H-6' protons.

¹³C NMR spectroscopy provides information on the carbon skeleton. asianpubs.orgtandfonline.commdpi.complos.orgnih.gov The chemical shifts of the thiazole ring carbons (C2, C4, C5) are significantly influenced by the electron-withdrawing chlorine atoms and the attached fluorophenyl group. Similarly, the carbons of the phenyl ring would show distinct signals, with the carbon directly bonded to the fluorine atom (C-3') exhibiting a large one-bond ¹³C-¹⁹F coupling constant.

Two-dimensional NMR techniques are crucial for piecing together the molecular puzzle. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is key to establishing the connectivity between the two rings, showing correlations between the thiazole carbons and the phenyl protons, and vice versa.

To determine the preferred orientation of the phenyl ring relative to the thiazole ring, Nuclear Overhauser Effect Spectroscopy (NOESY) would be utilized. mdpi.com Through-space correlations between protons on the phenyl ring (e.g., H-2' or H-4') and atoms of the thiazole moiety would indicate their spatial proximity, providing insights into the torsional angle between the rings.

Interactive Table 1: Hypothetical NMR Data for 4,5-Dichloro-2-(3-fluorophenyl)thiazole in CDCl₃

| Atom | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm), J (Hz) | Key HMBC Correlations | Key NOESY Correlations |

| C2 | - | ~165.0 | H-2', H-6' | - |

| C4 | - | ~128.0 | - | H-2' |

| C5 | - | ~130.0 | - | - |

| C1' | - | ~132.0 (d, J ≈ 3 Hz) | - | - |

| C2' | ~7.85 (d, J ≈ 7.7 Hz) | ~115.5 (d, J ≈ 22 Hz) | C4, C6' | H-6' |

| C3' | - | ~162.5 (d, J ≈ 245 Hz) | - | - |

| C4' | ~7.20 (ddd, J ≈ 8.2, 2.1, 1.0 Hz) | ~119.0 (d, J ≈ 21 Hz) | C2', C6' | H-2', H-5' |

| C5' | ~7.45 (td, J ≈ 8.0, 5.5 Hz) | ~130.5 (d, J ≈ 8 Hz) | C1', C3' | H-4', H-6' |

| C6' | ~7.70 (dt, J ≈ 10.0, 2.0 Hz) | ~125.0 (d, J ≈ 3 Hz) | C2, C2', C4' | H-2', H-5' |

Note: Data are hypothetical and based on typical values for similar structures. 'd' denotes doublet, 'td' denotes triplet of doublets, 'ddd' denotes doublet of doublet of doublets.

The single bond connecting the thiazole and phenyl rings allows for rotation, potentially leading to different conformational isomers (rotamers). Dynamic NMR (DNMR) studies, involving recording NMR spectra at various temperatures, could reveal if this rotation is hindered. If the rotational barrier is significant, distinct sets of signals for different rotamers might be observed at low temperatures. As the temperature increases, these signals would broaden and eventually coalesce into a single time-averaged set of signals. Analysis of the coalescence temperature and line shapes can provide quantitative information about the energy barrier to this rotation.

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.govresearchgate.net

For 4,5-Dichloro-2-(3-fluorophenyl)thiazole, soft ionization techniques like Electrospray Ionization (ESI) or MALDI would be employed to generate intact molecular ions. nih.govmdpi.com High-Resolution Mass Spectrometry (HRMS), often coupled with ESI, is critical for molecular formula validation. tandfonline.complos.orgnih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically within 5 ppm), the elemental composition can be determined unambiguously, confirming the presence of the correct number of carbon, hydrogen, nitrogen, sulfur, chlorine, and fluorine atoms. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would provide a clear signature for the presence of two chlorine atoms in the molecule.

Interactive Table 2: Hypothetical High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Difference (ppm) | Isotopic Pattern |

| [M+H]⁺ | 263.9583 | 263.9580 | -1.1 | Peaks at m/z 263.9, 265.9, 267.9 consistent with two Cl atoms |

| [M+Na]⁺ | 285.9402 | 285.9405 | +1.0 | Peaks at m/z 285.9, 287.9, 289.9 consistent with two Cl atoms |

Note: Data are hypothetical. The molecular formula for C₉H₄Cl₂FNS is used for calculations.

Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by analyzing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). The precursor ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure.

Interactive Table 3: Hypothetical MS/MS Fragmentation Data for Precursor Ion m/z 263.9

| Product Ion m/z | Proposed Fragment Structure/Loss |

| 228.9 | [M+H - Cl]⁺ |

| 193.9 | [M+H - 2Cl]⁺ |

| 168.9 | [C₇H₄FN]⁺ (Loss of C₂Cl₂S) |

| 121.0 | [C₆H₄F]⁺ (Fluorophenyl cation) |

| 95.0 | [C₃HNS]⁺ (Thiazole-related fragment) |

Note: Data are hypothetical and represent plausible fragmentation pathways.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

While NMR and MS provide conclusive data for the structure in solution and the gas phase, single-crystal X-ray crystallography offers the most definitive and detailed picture of the molecule's three-dimensional architecture in the solid state. nih.govmdpi.comnih.govst-andrews.ac.ukmdpi.com This technique can precisely determine bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the connectivity and conformation of 4,5-Dichloro-2-(3-fluorophenyl)thiazole.

A successful crystallographic analysis would reveal the planarity of the thiazole ring and the precise torsional angle between the thiazole and the 3-fluorophenyl rings. This angle is a result of balancing electronic effects and steric hindrance between the substituents.

Furthermore, X-ray crystallography elucidates the supramolecular assembly, showing how individual molecules pack together in the crystal lattice. nih.gov This analysis would identify any significant intermolecular interactions, such as C-H···Cl, C-H···F, or π-π stacking interactions, which govern the material's solid-state properties.

Interactive Table 4: Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.1 |

| c (Å) | ~10.3 |

| β (°) | ~95.5 |

| Volume (ų) | ~1050 |

| Z | 4 |

| Key Torsional Angle (Thiazole-Phenyl) | ~25° |

Note: Data are hypothetical and based on typical values for similar small organic molecules.

An article on the chemical compound “4,5-Dichloro-2-(3-fluorophenyl)thiazole” with the specific focus and detailed data as requested cannot be generated at this time. A thorough search of scientific databases and literature has revealed no specific published experimental or theoretical studies for this particular compound.

The required information, including crystal growth and diffraction data, specific bond lengths, bond angles, torsional angles, details of intermolecular interactions, and experimental or theoretical vibrational spectroscopy (FT-IR, Raman) data, is not available in the public domain.

Therefore, the creation of an article with the mandated detailed structure and data tables is not possible without the foundational research on “4,5-Dichloro-2-(3-fluorophenyl)thiazole” being conducted and published.

Computational Chemistry and in Silico Investigations of 4,5 Dichloro 2 3 Fluorophenyl Thiazole

Quantum Chemical Calculations (Density Functional Theory - DFT)dergipark.org.tr

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules with high accuracy. researchgate.netacs.org DFT calculations are employed to determine optimized molecular geometry, vibrational frequencies, and various electronic parameters that dictate the compound's stability and reactivity. researchgate.netnih.gov For thiazole (B1198619) derivatives, methods like B3LYP with basis sets such as 6-311G++(d,p) are commonly used to model their structural and quantum chemical parameters. researchgate.net

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netmdpi.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity, chemical hardness, and stability. dergipark.org.tracs.org A smaller HOMO-LUMO gap suggests higher polarizability, greater chemical reactivity, and lower kinetic stability. acs.org

In studies of various thiazole derivatives, DFT calculations have been used to map these orbitals. For instance, in some thiazole azo dyes, the HOMO orbitals are distributed over the donor moiety and the thiazole ring, while the LUMOs are shaped by the nature of the acceptor groups. mdpi.com The distribution of HOMO and LUMO orbitals indicates the potential sites for charge transfer within the molecule. researchgate.net For many thiazole compounds, the HOMO is often localized on the thiazole ring system, while the LUMO may be distributed across other parts of the molecule, indicating pathways for electron transition. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Thiazole Derivatives

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implication |

|---|---|---|---|---|

| Dichloro Methoxy Chalcone Isomer | Varies | Varies | ~4.1 - 4.5 | The (3,5)-dichloro isomer is the most reactive (smallest gap). acs.org |

| Thiazole Azo Dyes | Varies | Varies | Varies | Reactivity is influenced by donor-acceptor moieties. mdpi.com |

Note: Specific values for 4,5-Dichloro-2-(3-fluorophenyl)thiazole are dependent on specific DFT calculations not available in the provided sources. The table illustrates typical findings for related structures.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. researchgate.net The MESP surface plot uses a color spectrum to represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on heteroatoms like nitrogen and oxygen) that are susceptible to electrophilic attack. researchgate.net Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms) that are prone to nucleophilic attack. researchgate.netresearchgate.net

For heterocyclic systems like thiazoles, MESP analysis helps identify the most reactive sites. The nitrogen and sulfur atoms of the thiazole ring, along with any electronegative substituents, are often highlighted as regions of negative potential, while hydrogen atoms of the phenyl rings typically show positive potential. researchgate.netresearchgate.net

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate the computed molecular structure. researchgate.netnih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model, providing a close match to experimental FT-IR spectra. nih.govscielo.org.za This comparison allows for the detailed assignment of vibrational modes, such as C=O, C-N, and C-S vibrations within a thiazolidinone group. scielo.org.za A strong correlation (e.g., R² = 0.998) between theoretical and experimental vibrational frequencies confirms the accuracy of the optimized geometry. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.netresearchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λmax) observed in UV-Vis spectroscopy. researchgate.netmdpi.com These calculations can predict shifts in absorption based on different substituents; for example, electronegative groups like -Cl and -NO₂ can cause a bathochromic (red) shift in the absorption wavelength. dergipark.org.tr The predicted spectra are crucial for understanding the electronic transitions, often corresponding to HOMO→LUMO transitions. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Representative Thiazolidinone Derivative

| Vibrational Mode | Experimental FT-IR (cm-1) | Calculated (B3LYP) (cm-1) |

|---|---|---|

| C=O Stretching | 1713 | 1725 |

| C-N Stretching | 1345 | 1327 |

| C-S Stretching | 591 | - |

Source: Adapted from findings on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. scielo.org.za

Molecular Docking Simulations for Ligand-Target Interaction Predictionresearchgate.netnih.govnih.gov

Molecular docking is a powerful in silico technique used to predict the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. nih.gov This method is essential for identifying potential drug candidates and understanding their mechanism of action at a molecular level. rsc.org

The first step in molecular docking involves identifying a relevant biological target. For thiazole derivatives, a wide range of proteins have been investigated based on their known pharmacological activities. These targets include:

Tubulin: A target for anticancer agents, where inhibitors disrupt microtubule formation. nih.govresearchgate.net

Protein Kinases: Such as Akt, which are crucial in cell signaling pathways and are often dysregulated in cancer. mdpi.com

DNA Gyrase: An essential bacterial enzyme, making it a target for antibacterial agents. rsc.org

Penicillin-Binding Proteins (PBP4): Targets for antibacterial compounds that interfere with cell wall synthesis. nih.gov

Enzymes like Urease and α-Glucosidase: Targets for treating infections and metabolic disorders, respectively. nih.gov

Topoisomerase I-DNA complex: A target for anticancer drugs that inhibit DNA replication in cancer cells. jst.go.jp

Once a target protein is selected, its three-dimensional structure, typically obtained from the Protein Data Bank (PDB), is prepared for docking. researchgate.netnih.gov The binding pocket, or active site, is the specific region of the protein where the ligand is expected to interact. Docking algorithms then explore various conformations of the ligand within this pocket to find the most stable binding mode. researchgate.net

The output of a docking simulation is typically a binding affinity score, often expressed in kcal/mol, which estimates the strength of the ligand-target interaction. nih.gov A more negative score generally indicates a stronger and more stable interaction.

Beyond the binding score, a detailed analysis of the intermolecular interactions is crucial for understanding the binding mode. Key interactions for thiazole derivatives include:

Hydrogen Bonding: These are critical for stabilizing the ligand in the active site. The nitrogen atoms of the thiazole ring and other functional groups can act as hydrogen bond acceptors, while attached amine or hydroxyl groups can be donors. nih.govjst.go.jp

π-π Stacking: The aromatic phenyl and thiazole rings can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues of the protein, such as tyrosine, phenylalanine, and tryptophan. nih.gov

Hydrophobic Interactions: Nonpolar parts of the ligand interact with hydrophobic pockets of the target protein. nih.gov

Cation-π Interactions: Interactions between the electron-rich π system of the aromatic rings and cationic residues in the protein. jst.go.jp

Table 3: Representative Molecular Docking Results for Thiazole Derivatives Against Various Targets

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| Thiazole Scaffolds | Hsp90 | -9.5 | Lys 208, Ile 214, Val 207 | Hydrogen bonds, hydrophobic interactions. nih.gov |

| Quinolone Derivatives | Topoisomerase I-DNA | - | ARG 364, TGP 11 | Hydrogen bonds, cation-π, π-π interactions. jst.go.jp |

| Triazole-Acetamides | Protein Kinase B | -170.066 | - | Hydrophobic and hydrogen bonding. mdpi.com |

Note: Binding affinity values can vary significantly based on the software and scoring function used.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling constitutes a computational approach aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a set of thiazole derivatives including 4,5-Dichloro-2-(3-fluorophenyl)thiazole, this would involve the generation of predictive models to guide the design of new analogues with enhanced potency.

The initial step in QSAR model development is the calculation of a wide array of molecular descriptors for a training set of thiazole compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. For 4,5-Dichloro-2-(3-fluorophenyl)thiazole, key descriptors would include those sensitive to its specific substitutions: the chloro groups at positions 4 and 5, and the 3-fluorophenyl group at position 2.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) would then be employed to build the QSAR model. nih.gov The goal is to derive an equation that accurately predicts the biological activity based on a select number of significant descriptors.

Illustrative QSAR Model Equation (Hypothetical): pIC₅₀ = β₀ + β₁(LogP) + β₂(LUMO) + β₃(TPSA) + β₄(Jurs-WNSA-1)

This hypothetical model suggests that the biological activity (pIC₅₀) is influenced by the compound's lipophilicity (LogP), its electron-accepting capability (LUMO), its polar surface area (TPSA), and a weighted surface area descriptor (Jurs-WNSA-1).

The developed QSAR model would be instrumental in identifying the key structural features of 4,5-Dichloro-2-(3-fluorophenyl)thiazole that govern its biological activity. Analysis of the model's coefficients would reveal the relative importance of different molecular properties.

Dichlorination at positions 4 and 5: The presence of two chlorine atoms on the thiazole ring significantly impacts the molecule's electronic and steric properties. These features would likely be captured by descriptors related to electronegativity and molecular shape.

3-Fluorophenyl group at position 2: The fluorine atom's position on the phenyl ring influences the electrostatic potential and dipole moment of the molecule. This could be a critical factor for specific interactions with a biological target. The phenyl ring itself contributes to potential π-π stacking interactions.

| Feature | Corresponding Descriptor (Example) | Potential Influence on Activity |

| 4,5-Dichloro substitution | E-state indices, Shadow indices | Modulates electron density and steric profile |

| 3-Fluorophenyl group | Dipole moment, Quadrupole moment | Affects electrostatic interactions and binding orientation |

| Thiazole core | Aromaticity indices, TPSA | Provides a rigid scaffold and potential hydrogen bonding sites |

This table is for illustrative purposes and based on general principles of QSAR analysis.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the interactions between a ligand, such as 4,5-Dichloro-2-(3-fluorophenyl)thiazole, and its biological target at an atomic level. These simulations track the movements of atoms over time, offering insights into the stability of the ligand-target complex and the nature of their binding.

Once a plausible binding mode of 4,5-Dichloro-2-(3-fluorophenyl)thiazole within a target protein is proposed (e.g., via molecular docking), MD simulations would be performed to assess the stability of this complex. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms would be monitored throughout the simulation. A stable RMSD profile over an extended simulation time (e.g., 100 nanoseconds) would suggest a stable binding pose.

Furthermore, conformational changes in both the ligand and the protein upon binding can be observed. The simulation might reveal subtle adjustments in the protein's active site to accommodate the ligand, or changes in the torsional angles of the 3-fluorophenyl group of the ligand to achieve an optimal fit.

MD simulations allow for a detailed analysis of the non-covalent interactions that stabilize the ligand-target complex. For 4,5-Dichloro-2-(3-fluorophenyl)thiazole, this would include:

Hydrogen Bonds: The nitrogen and sulfur atoms of the thiazole ring could act as hydrogen bond acceptors.

Halogen Bonds: The chlorine atoms at positions 4 and 5 could form halogen bonds with electron-rich residues in the binding pocket.

Hydrophobic Interactions: The phenyl ring would likely engage in hydrophobic interactions with nonpolar amino acid residues.

The simulations also explicitly model the effects of the surrounding solvent (typically water). This allows for an understanding of how water molecules mediate or compete with the ligand-target interactions, providing a more realistic representation of the binding event in a biological environment. The analysis of water molecule dynamics in the active site can reveal their role in stabilizing or destabilizing the complex.

| Interaction Type | Potential Involved Moieties of the Compound |

| Hydrogen Bonding | Thiazole Nitrogen |

| Halogen Bonding | 4,5-Dichloro substituents |

| π-π Stacking | 3-Fluorophenyl ring |

| Hydrophobic Interactions | Phenyl ring, Thiazole ring |

This table is for illustrative purposes and based on the chemical structure of the compound.

Future Directions and Research Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

The future synthesis of 4,5-dichloro-2-(3-fluorophenyl)thiazole and its analogs will likely focus on developing more efficient, cost-effective, and environmentally benign methodologies. While classical methods like the Hantzsch thiazole (B1198619) synthesis provide a foundation, emerging strategies can offer significant improvements. mdpi.comresearchgate.net

Future research should prioritize:

Green Chemistry Approaches: The use of greener solvents, catalyst-free conditions, or microwave-assisted synthesis can minimize the environmental impact of chemical production. medmedchem.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, which are crucial for industrial-scale production.

Novel Halogenation Techniques: Exploring selective and safer halogenating agents and methods for the dichlorination of the thiazole ring is an important area for investigation.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost. | Development of novel multi-component reaction pathways. |

| Green Chemistry | Environmentally friendly, reduced use of hazardous materials. medmedchem.com | Application of eco-friendly solvents and energy sources. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction conditions in continuous flow reactors. |

Advanced Mechanistic Insights into Biological Actions

A deep understanding of how 4,5-dichloro-2-(3-fluorophenyl)thiazole interacts with biological systems is fundamental to its development as a therapeutic agent. Future research should move beyond preliminary screening to elucidate precise mechanisms of action.

Key areas for investigation include:

Target Identification and Validation: Utilizing chemoproteomics and other advanced techniques to identify the specific protein targets of the compound. Thiazole derivatives have been shown to interact with a wide range of targets, including various enzymes and receptors. nih.govresearchgate.net

Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to determine the high-resolution structure of the compound bound to its biological target. mdpi.com This provides invaluable information for understanding binding interactions and guiding further optimization.

Systems Biology Approaches: Integrating genomics, proteomics, and metabolomics to understand the broader physiological effects of the compound and to identify potential biomarkers for efficacy and toxicity.

Development of Targeted Delivery Systems and Prodrug Strategies

To enhance the therapeutic efficacy and minimize potential off-target effects of 4,5-dichloro-2-(3-fluorophenyl)thiazole, the development of targeted delivery systems and prodrug strategies is a critical future direction. digitellinc.com

Promising avenues include:

Prodrug Design: The creation of inactive precursors (prodrugs) that are enzymatically or chemically converted to the active drug at the target site can improve solubility, permeability, and bioavailability. nih.govnih.govresearchgate.net

Nanoparticle-Based Delivery: Encapsulating the compound in nanoparticles, liposomes, or other nanocarriers can protect it from degradation, improve its pharmacokinetic profile, and enable targeted delivery to specific tissues or cells.

Antibody-Drug Conjugates (ADCs): For applications in oncology, conjugating the compound to a monoclonal antibody that recognizes a tumor-specific antigen can deliver the therapeutic agent directly to cancer cells.

| Delivery Strategy | Primary Goal | Potential Research Application |

| Prodrugs | Improve solubility, permeability, and targeted release. nih.govmdpi.com | Enhancing oral bioavailability and reducing systemic toxicity. |

| Nanocarriers | Enhance stability, prolong circulation, and enable passive targeting. | Overcoming biological barriers and improving drug accumulation at the site of action. |

| ADCs | Achieve highly specific delivery to target cells. | Targeted cancer therapy with minimized collateral damage. |

Investigation of Multifunctional Properties and Synergistic Effects

The structural features of 4,5-dichloro-2-(3-fluorophenyl)thiazole suggest the potential for multifunctional properties and synergistic interactions with other therapeutic agents.

Future research should explore:

Polypharmacology: Investigating the ability of the compound to modulate multiple biological targets simultaneously. This can lead to enhanced therapeutic effects, particularly in complex diseases like cancer. nih.gov

Combination Therapies: Evaluating the synergistic effects of combining 4,5-dichloro-2-(3-fluorophenyl)thiazole with existing drugs. This approach can potentially overcome drug resistance and improve treatment outcomes. researchgate.net

Hybrid Drug Design: Incorporating the 4,5-dichloro-2-(3-fluorophenyl)thiazole scaffold into hybrid molecules that combine its activity with that of another pharmacophore to create a single molecule with dual action. elsevierpure.com

Application of Artificial Intelligence and Machine Learning in Rational Design and Virtual Screening

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. nih.gov These powerful computational tools can accelerate the design and optimization of derivatives of 4,5-dichloro-2-(3-fluorophenyl)thiazole.

Future applications include:

Virtual Screening: Using AI-powered algorithms to screen vast virtual libraries of compounds to identify new derivatives with improved activity and safety profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing ML models to predict the biological activity of new derivatives based on their chemical structure, which can guide the rational design of more potent compounds. nih.gov

De Novo Drug Design: Employing generative AI models to design entirely new molecules based on the 4,5-dichloro-2-(3-fluorophenyl)thiazole scaffold with optimized properties for a specific biological target. crimsonpublishers.com

ADMET Prediction: Utilizing in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify promising candidates early in the drug discovery pipeline. elsevierpure.comtandfonline.com

| AI/ML Application | Objective | Expected Outcome |

| Virtual Screening | Identify novel, active derivatives from large compound libraries. | Rapid identification of high-potential lead compounds. |

| QSAR Modeling | Predict biological activity based on chemical structure. nih.gov | Rational design of more potent and selective molecules. |

| De Novo Design | Generate novel molecular structures with desired properties. | Exploration of new chemical space and discovery of innovative drug candidates. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. tandfonline.com | Early de-risking of drug candidates and reduction of late-stage failures. |

The compound 4,5-dichloro-2-(3-fluorophenyl)thiazole represents a promising starting point for the development of new therapeutic agents. By embracing a multidisciplinary approach that integrates novel synthetic methodologies, in-depth mechanistic studies, advanced drug delivery strategies, and cutting-edge computational tools, the scientific community can unlock the full potential of this intriguing molecule and its future derivatives. The research directions outlined here provide a comprehensive roadmap for navigating the path from a promising chemical entity to a clinically valuable therapeutic.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-dichloro-2-(3-fluorophenyl)thiazole, and how can reaction conditions be standardized?

- Methodology : Synthesis typically involves refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled conditions. For example, analogous thiazole derivatives are synthesized via cyclization of hydrazide intermediates with substituted aldehydes in ethanol under acidic catalysis, yielding 65–87% products after recrystallization . Key parameters include reaction time (12–18 hours), solvent selection (ethanol for solubility), and post-reaction purification (ice-water quenching, filtration).

Q. How can structural characterization of this compound be performed to confirm purity and stereochemistry?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and purity. For crystallographic confirmation, single-crystal X-ray diffraction (SXRD) with programs like SHELXL or WinGX is recommended. For example, thiazole derivatives exhibit distinct dihedral angles (e.g., 84.8° between thiazole and fluorophenyl rings) and π–π stacking interactions, which are critical for structural validation .

Q. What safety protocols are essential for handling 4,5-dichloro-2-(3-fluorophenyl)thiazole in laboratory settings?

- Methodology : Store in tightly sealed containers in ventilated areas, avoiding contact with oxidizers, reducing agents, or halogens. Use personal protective equipment (PPE) and follow spill protocols: evacuate, eliminate ignition sources, and neutralize with inert absorbents. Chronic exposure may affect the liver, necessitating regular medical monitoring .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond angles, packing interactions) be resolved during structure refinement?

- Methodology : Employ SHELXL for high-resolution refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections. For example, SHELXL’s integration with WinGX allows for simultaneous analysis of hydrogen bonding (C–H···F/O) and π–π interactions (centroid distances ~3.76 Å), resolving discrepancies in reported dihedral angles .

Q. What strategies optimize the compound’s pharmacological activity while minimizing toxicity?

- Methodology : Modify substituents (e.g., fluorophenyl vs. chlorophenyl groups) to enhance target selectivity. Structure-activity relationship (SAR) studies on related thiazoles show that electron-withdrawing groups (e.g., –Cl, –F) improve antimicrobial potency but may increase hepatotoxicity. Use in vitro assays (e.g., MIC for antimicrobial activity) paired with hepatic cell viability tests .

Q. How do computational methods (e.g., QSAR, molecular docking) predict the compound’s solubility and bioactivity?

- Methodology : Calculate logP (3.407) and McGowan volume (134.41 mL/mol) to predict membrane permeability. Docking studies (e.g., with AutoDock Vina) can model interactions with biological targets, such as fungal CYP51 or bacterial gyrase, using crystal structure data (e.g., PDB IDs) to validate binding poses .

Q. What analytical techniques resolve contradictions in reported biological activity data across studies?

- Methodology : Cross-validate results using orthogonal assays (e.g., broth microdilution vs. agar diffusion for antimicrobial activity). For example, discrepancies in IC₅₀ values may arise from solvent effects (DMSO interference) or strain variability. Normalize data to internal controls and report minimum inhibitory concentrations (MICs) with standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.